molecular formula C10H11N3O5 B8382050 1-Morpholino-3,5-dinitrobenzene

1-Morpholino-3,5-dinitrobenzene

Cat. No. B8382050
M. Wt: 253.21 g/mol
InChI Key: CHLIYFRDDYXBIB-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

A mixture of 1-bromo-3,5-dinitrobenzene (2.84 g, 11.50 mmol), XPhos (0.493 g, 1.035 mmol), palladium (II) acetate (0.077 g, 0.345 mmol), potassium carbonate (2.225 g, 16.10 mmol), tert-butanol (23.0 mL), and morpholine (1.20 mL, 13.80 mmol) was stirred at 95° C. under nitrogen for 3 h. Upon completion, the reaction was partitioned between EtOAc and water. The organic layer was dried over magnesium sulfate and concd, and the crude material was purified by column chromatography (silica; 0-25% EtOAc in hexanes) to afford 4-(3,5-dinitrophenyl)morpholine as an orange amorphous solid. Mass Spectrum (ESI) m/e=254.2 (M+1).
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.493 g
Type
reactant
Reaction Step One
Quantity
2.225 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[NH:54]1[CH2:59][CH2:58][O:57][CH2:56][CH2:55]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(C)(C)C>[N+:11]([C:4]1[CH:3]=[C:2]([N:54]2[CH2:59][CH2:58][O:57][CH2:56][CH2:55]2)[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=1)([O-:13])=[O:12] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0.493 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
2.225 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.077 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. under nitrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate and concd
CUSTOM
Type
CUSTOM
Details
the crude material was purified by column chromatography (silica; 0-25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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